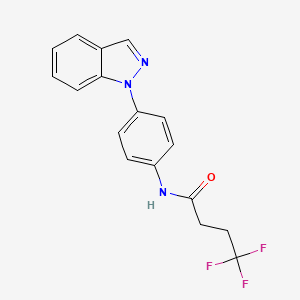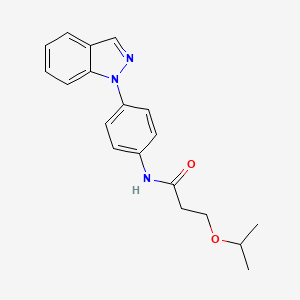
N-(4-indazol-1-ylphenyl)-3-propan-2-yloxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-indazol-1-ylphenyl)-3-propan-2-yloxypropanamide is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-indazol-1-ylphenyl)-3-propan-2-yloxypropanamide typically involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution on Phenyl Ring: The phenyl ring is functionalized with an indazole moiety through a nucleophilic aromatic substitution reaction.
Amide Formation: The final step involves the formation of the amide bond by reacting the substituted phenylindazole with 3-propan-2-yloxypropanoic acid or its derivatives under dehydrating conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the amide bond, converting it to an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(4-indazol-1-ylphenyl)-3-propan-2-yloxypropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: Used in research to understand its mechanism of action and interaction with biological targets.
Drug Development: Investigated as a lead compound for the development of new therapeutic agents.
Chemical Biology: Utilized in studies to probe biological pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of N-(4-indazol-1-ylphenyl)-3-propan-2-yloxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. This can lead to downstream effects on cellular pathways, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indazole Derivatives: Compounds like indomethacin and lonidamine share the indazole core and exhibit similar biological activities.
Phenylpropanoic Acid Derivatives: Compounds such as ibuprofen and naproxen have structural similarities in the phenylpropanoic acid moiety.
Uniqueness
N-(4-indazol-1-ylphenyl)-3-propan-2-yloxypropanamide is unique due to the combination of the indazole and propanoic acid moieties, which may confer distinct biological properties and therapeutic potential compared to other similar compounds.
Eigenschaften
IUPAC Name |
N-(4-indazol-1-ylphenyl)-3-propan-2-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14(2)24-12-11-19(23)21-16-7-9-17(10-8-16)22-18-6-4-3-5-15(18)13-20-22/h3-10,13-14H,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMKVODSYXQHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC(=O)NC1=CC=C(C=C1)N2C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Amino-5-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methylamino]-6-methylpyrazine-2-carbonitrile](/img/structure/B7423407.png)
![Methyl 2-(4-chlorophenyl)-2-[[4-(difluoromethyl)benzoyl]amino]butanoate](/img/structure/B7423415.png)
![ethyl 3-methyl-2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B7423421.png)
![[5-(cyclopropylamino)-3-methyl-1,2-thiazol-4-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7423424.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]-N'-(2-methyl-5-nitrophenyl)oxamide](/img/structure/B7423428.png)
![5-(dimethylsulfamoyl)-2-fluoro-N-[4-[methoxy(methyl)carbamoyl]phenyl]benzamide](/img/structure/B7423436.png)
![6-[[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B7423439.png)
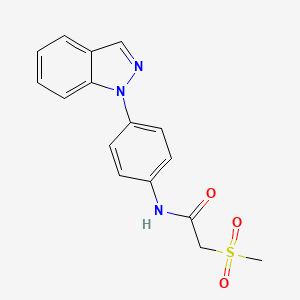
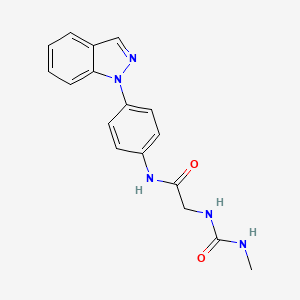
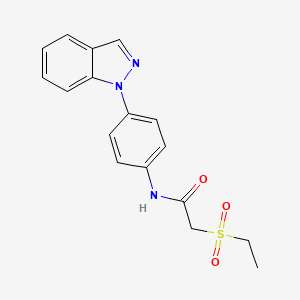
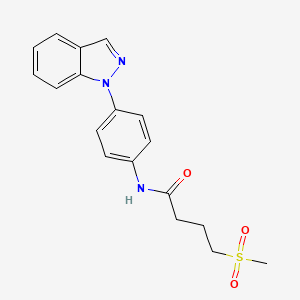
![N-[4-[2-(oxan-2-ylmethoxy)propanoylamino]phenyl]cyclopropanecarboxamide](/img/structure/B7423484.png)
![N-[(2,4-dimethylphenyl)carbamoyl]-2-[(4-hydroxy-1-phenylbutyl)amino]acetamide](/img/structure/B7423494.png)
